molecular formula C19H19N B1203295 Norcyclobenzaprin CAS No. 303-50-4

Norcyclobenzaprin

Katalognummer: B1203295
CAS-Nummer: 303-50-4
Molekulargewicht: 261.4 g/mol
InChI-Schlüssel: XECQQDXTQRYYBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Both cyclobenzaprine and norcyclobenzaprine are potent antagonists of the serotonin 2a receptor . Norcyclobenzaprine is primarily known for its role in the metabolism of cyclobenzaprine and its pharmacological effects on the central nervous system.

Wissenschaftliche Forschungsanwendungen

Norcyclobenzaprin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

This compound entfaltet seine Wirkungen hauptsächlich durch Antagonismus des Serotonin-2a-Rezeptors . Es interagiert auch mit Histaminrezeptor H-1 und adrenergen Rezeptoren . Der Wirkmechanismus der Verbindung beinhaltet die Bindung an diese Rezeptoren und die Hemmung ihrer Aktivität, was zu Muskelentspannung und verbesserter Schlafqualität führt. Zu den molekularen Zielstrukturen gehören Serotoninrezeptoren, Histaminrezeptoren und adrenerge Rezeptoren, die an verschiedenen Signalwegen des zentralen Nervensystems beteiligt sind.

Ähnliche Verbindungen:

Eindeutigkeit: this compound ist einzigartig in seinen spezifischen antagonistischen Wirkungen auf Serotonin-2a-Rezeptoren und seiner Rolle als Metabolit von Cyclobenzaprin. Seine verlängerte Präsenz im Plasma und sein eigener Stoffwechselweg tragen zu seinem einzigartigen pharmakologischen Profil bei .

Biochemische Analyse

Biochemical Properties

Norcyclobenzaprine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. One of its primary interactions is with the serotonin 2a receptor, where it acts as a potent antagonist. This interaction inhibits the receptor’s activity, leading to a decrease in serotonin signaling. Additionally, norcyclobenzaprine may interact with other neurotransmitter receptors and enzymes involved in its metabolism, such as cytochrome P450 enzymes, which facilitate its biotransformation in the liver .

Cellular Effects

Norcyclobenzaprine influences various cellular processes and functions. It affects cell signaling pathways by inhibiting the serotonin 2a receptor, leading to altered neurotransmitter release and signaling. This inhibition can impact gene expression and cellular metabolism, potentially affecting the synthesis of proteins and other biomolecules. In neuronal cells, norcyclobenzaprine’s antagonistic effects on serotonin receptors can modulate synaptic transmission and neuronal excitability .

Molecular Mechanism

The molecular mechanism of norcyclobenzaprine involves its binding interactions with biomolecules, particularly the serotonin 2a receptor. By binding to this receptor, norcyclobenzaprine inhibits its activity, leading to a decrease in serotonin signaling. This inhibition can result in changes in gene expression and enzyme activity, affecting various cellular processes. Norcyclobenzaprine may also interact with other receptors and enzymes, contributing to its overall pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of norcyclobenzaprine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that norcyclobenzaprine can maintain its activity for extended periods, but its effects may diminish over time due to metabolic degradation. Long-term exposure to norcyclobenzaprine in in vitro and in vivo studies has demonstrated sustained inhibition of serotonin signaling and potential alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of norcyclobenzaprine vary with different dosages in animal models. At lower doses, norcyclobenzaprine can effectively inhibit serotonin signaling without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects, including alterations in cardiovascular function and central nervous system activity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

Norcyclobenzaprine is involved in various metabolic pathways, primarily facilitated by cytochrome P450 enzymes in the liver. These enzymes catalyze the biotransformation of norcyclobenzaprine into its metabolites, which are then excreted from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall pharmacokinetics and pharmacodynamics .

Transport and Distribution

Norcyclobenzaprine is transported and distributed within cells and tissues through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and distribution. The compound’s localization and accumulation within specific tissues can impact its pharmacological effects and overall efficacy .

Subcellular Localization

The subcellular localization of norcyclobenzaprine can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect norcyclobenzaprine’s interactions with biomolecules and its overall pharmacological effects .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Norcyclobenzaprin wird durch die N-Demethylierung von Cyclobenzaprin synthetisiert. Dieser Prozess beinhaltet die Entfernung einer Methylgruppe vom Stickstoffatom im Cyclobenzaprin-Molekül. Die Reaktion verwendet typischerweise hepatische P450-Isoformen, insbesondere CYP1A1/2 und CYP3A4 .

Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Produktion von this compound die Verwendung mikrobieller Modelle zur Simulation und Untersuchung von Arzneimittelstoffwechselwegen. So konnte beispielsweise der Pilz Cunninghamella elegans nachgewiesen werden, dass er Säugetiermetabolite von Cyclobenzaprin, einschließlich this compound, produziert . Diese Methode bietet eine kostengünstige und einfachere Alternative zu traditionellen in-vivo-Stoffwechselstudien.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Norcyclobenzaprin durchläuft verschiedene Arten chemischer Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, die oft durch Enzyme wie Cytochrom P450 katalysiert wird.

    Reduktion: Die Addition von Wasserstoff oder die Entfernung von Sauerstoff, die typischerweise unter bestimmten Bedingungen stattfindet.

    Substitution: Die Ersetzung einer funktionellen Gruppe durch eine andere, die unter verschiedenen Bedingungen auftreten kann.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und Kaliumpermanganat.

    Reduktion: Reagenzien wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

    Substitution: Die Bedingungen variieren je nach der spezifischen Substitutionsreaktion, beinhalten jedoch oft Katalysatoren und bestimmte Lösungsmittel.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation von this compound beispielsweise zur Bildung hydroxylierter Metaboliten führen.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Norcyclobenzaprine is unique in its specific antagonistic effects on serotonin 2a receptors and its role as a metabolite of cyclobenzaprine. Its prolonged presence in plasma and distinct metabolic pathway contribute to its unique pharmacological profile .

Eigenschaften

IUPAC Name

N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19/h2-5,7-13,20H,6,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECQQDXTQRYYBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30952664
Record name 3-(5H-Dibenzo[a,d][7]annulen-5-ylidene)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30952664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303-50-4
Record name Desmethylcyclobenzaprine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(5H-Dibenzo[a,d][7]annulen-5-ylidene)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30952664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORCYCLOBENZAPRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6X8KQ83F4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

20 ml of saturated aqueous sodium hydrogencarbonate solution was added to 2.467 g (7.91 mmol) of cyclobenzaprine hydrochloride in 20 ml of chloroform, and they were stirred at room temperature for 10 minutes. After extracting with chloroform, the organic layer was dried over anhydrous sodium sulfate and then concentrated under reduced pressure. 15 ml of toluene was added to the residue, and they were heated at 80° C. 4.0 ml (41.8 mmol) of ethyl chloroformate was added thereto, and they were stirred at 80° C. overnight. 4.0 ml (41.8 mmol) of ethyl chloroformate was added to the reaction mixture, and they were stirred under heating for 2 days. Water was added to the reaction mixture. After extracting with ethyl acetate, the organic layer was dried over anhydrous sodium sulfate and then concentrated under reduced pressure. The residue was purified by the silica gel chromatography (hexane:ethyl acetate=1:1). 11.4 ml of 1-butanol and 1.97 g (35.1 mmol) of powdery potassium hydroxide were added to the obtained product, and they were stirred under heating at 120° C. for 4 hours. The reaction mixture was poured in water at room temperature. After the extraction with chloroform, the organic layer was dried over anhydrous sodium sulfate and then concentrated under reduce pressure to obtain the title compound.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.467 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
1.97 g
Type
reactant
Reaction Step Six
Quantity
11.4 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Norcyclobenzaprine
Reactant of Route 2
Norcyclobenzaprine
Reactant of Route 3
Norcyclobenzaprine
Reactant of Route 4
Norcyclobenzaprine
Reactant of Route 5
Norcyclobenzaprine
Reactant of Route 6
Reactant of Route 6
Norcyclobenzaprine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.